![molecular formula C5H9N3S2 B1639494 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 180041-31-0](/img/structure/B1639494.png)
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
“5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 . It is also known by its IUPAC name, 5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine .
Synthesis Analysis
The synthesis of compounds similar to “5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” has been discussed in various studies. For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been used for the synthesis of related compounds . Another study discussed the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl .Molecular Structure Analysis
The molecular structure of “5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” includes a 1,3,4-thiadiazole ring, which is a heterocyclic compound. The presence of the =N-C-S- moiety and strong aromaticity of the ring are essential for its biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques : A notable study describes the synthesis of 2-aminoaryl-1,3,4-thiadiazoles with substitutions at the 5-position, including methylsulfanyl and ethylsulfanyl derivatives, through a thermal 1,3-dipolar cycloaddition reaction. These compounds were tested for activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing tuberculosis treatments (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Antimicrobial and Antifungal Action : Another research effort extended derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine, showing promising antimicrobial and antifungal activities. These findings support the compound's use in developing new antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Applications in Materials Chemistry
- Organometallic Materials Engineering : Research on 1,3,4-thiadiazoles, including derivatives similar to 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, has found applications in materials chemistry. These compounds serve as precursors for crystal engineering of organometallic materials, with studies demonstrating the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This research underscores the compound's potential in designing new materials with specific electronic or structural properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
Antioxidant and Anti-inflammatory Activities
- Pharmacological Properties : A study on 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives highlighted significant antioxidant and anti-inflammatory activities. Specifically, compounds like 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and its analogs outperformed standard antioxidants like ascorbic acid, suggesting the potential for these derivatives in pharmacological applications (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Zukünftige Richtungen
The future directions for “5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the wide range of activities exhibited by 1,3,4-thiadiazole compounds, there is potential for the development of new drugs and therapies .
Eigenschaften
IUPAC Name |
5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJDWJXIZXHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



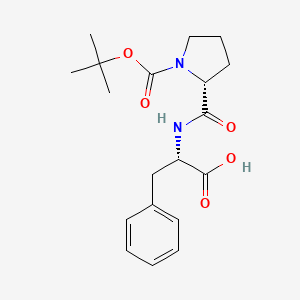
![(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1639415.png)

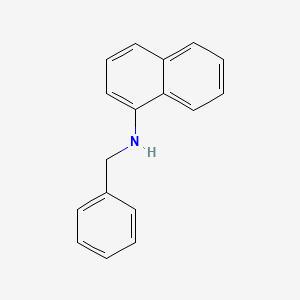
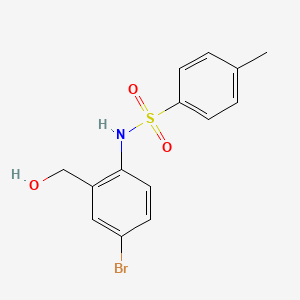
![[5-(4-Methyl-2-nitro-phenyl)-furan-2-yl]-methanol](/img/structure/B1639428.png)
![N-[2-(4-Chloro-benzoyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639429.png)
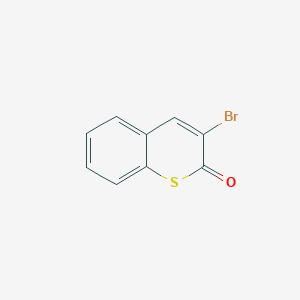
![5-Amino-4-cyano-3-[[(4-fluorophenyl)thio]methyl]-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1639440.png)
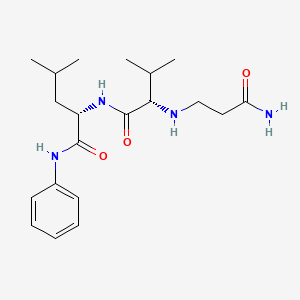
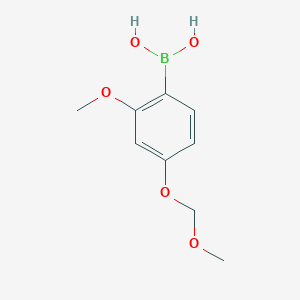
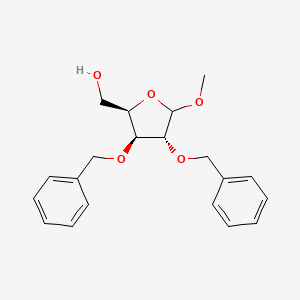
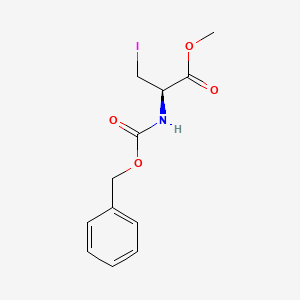
![3,6-Dihydropyrrolo[3,2-e]indole](/img/structure/B1639470.png)